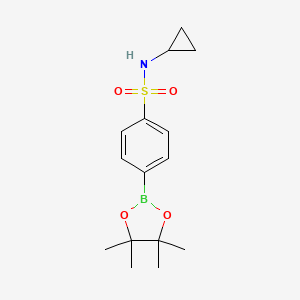

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

Vue d'ensemble

Description

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-N-cyclopropylsulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester primarily undergoes Suzuki–Miyaura coupling reactions, which are used to form carbon-carbon bonds. This compound can also participate in other types of reactions, such as oxidation and substitution .

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Drug Delivery Systems

One of the most promising applications of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is in the development of drug delivery systems. The compound has been utilized to create reactive oxygen species (ROS)-responsive drug delivery vehicles. For instance, a study demonstrated the encapsulation of curcumin in nanoparticles modified with phenylboronic acid pinacol ester, which exhibited enhanced release rates in oxidative environments, making it suitable for treating inflammatory diseases such as periodontitis .

Anticancer Activity

Boronic acids, including derivatives like this compound, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit proteasome activity, which is crucial in cancer cell proliferation and survival. The compound's ability to modify selectivity and pharmacokinetic characteristics enhances its potential as a therapeutic agent against various cancers .

Antibacterial Properties

The antibacterial efficacy of boronic acid derivatives has been explored extensively. Studies have shown that compounds similar to this compound can disrupt bacterial cell wall synthesis, leading to cell death. This mechanism is particularly relevant in the context of antibiotic resistance, where novel antibacterial agents are urgently needed .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the transmetalation and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Bromophenylboronic acid pinacol ester

- 4-(N-Methylsulfonamide)phenylboronic acid pinacol ester

Uniqueness

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is unique due to the presence of the cyclopropylsulfonamide group, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in Suzuki–Miyaura coupling reactions compared to other similar compounds .

Activité Biologique

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a versatile component in drug design. The cyclopropylsulfonamide group contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that phenylboronic acid derivatives, including this compound, exhibit significant anticancer activity. The mechanism is thought to involve the inhibition of proteasomes, which are critical for protein degradation and cell cycle regulation. Bortezomib, a well-known proteasome inhibitor, has paved the way for the investigation of similar compounds.

- Case Study : A study demonstrated that boronic acid derivatives could induce apoptosis in cancer cells by disrupting proteasomal activity, leading to the accumulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown efficacy against various bacterial strains due to their ability to interfere with bacterial cell wall synthesis and function.

- Research Findings : In vitro studies have indicated that phenylboronic acid derivatives can inhibit the growth of drug-resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : Similar to other boronic acids, this compound may inhibit the proteasome pathway, leading to increased apoptosis in cancer cells.

- Interaction with Biological Targets : The sulfonamide group can interact with specific enzymes or receptors, modulating their activity and influencing cellular responses.

- Formation of Covalent Bonds : The boronic acid moiety allows for reversible binding with diols present in biological systems, enhancing its bioavailability and efficacy.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Study on Anticancer Activity

A recent study investigated the effects of various phenylboronic acid derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against multiple myeloma cells. The study concluded that these compounds could serve as promising leads for further development in cancer therapy .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of boronic acids against resistant bacterial strains. It was found that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The research highlighted the potential for these compounds to be developed into new antibiotics .

Propriétés

IUPAC Name |

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFBWQXCZSUHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585941 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914610-50-7 | |

| Record name | N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.